4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1H-pyrazole with a suitable pyrazine derivative. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: This compound has a similar pyrazole ring but differs in the fused ring system, leading to different reactivity and applications.
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H6ClN5 |
---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H6ClN5/c10-9-8-1-2-13-15(8)5-7(14-9)6-3-11-12-4-6/h1-5H,(H,11,12) |
InChI Key |
QISKQMKWYKAFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=CN2N=C1)C3=CNN=C3)Cl |
Origin of Product |
United States |
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